molecular formula C13H12Br2ClN3 B12668139 N,N'-Bis(bromophenyl)guanidine monohydrochloride CAS No. 93983-08-5

N,N'-Bis(bromophenyl)guanidine monohydrochloride

Cat. No.: B12668139
CAS No.: 93983-08-5
M. Wt: 405.51 g/mol
InChI Key: XAEXCQIEPLOBIN-UHFFFAOYSA-N
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Description

N,N’-Bis(bromophenyl)guanidine monohydrochloride is a chemical compound with the molecular formula C13H12Br2ClN3 It is known for its unique structure, which includes two bromophenyl groups attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(bromophenyl)guanidine monohydrochloride typically involves the reaction of guanidine with bromophenyl derivatives. One common method includes the reaction of guanidine hydrochloride with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N,N’-Bis(bromophenyl)guanidine monohydrochloride may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(bromophenyl)guanidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or bromophenyl derivatives.

    Reduction: Formation of amines or reduced guanidine derivatives.

    Substitution: Formation of substituted guanidine compounds with various functional groups.

Scientific Research Applications

N,N’-Bis(bromophenyl)guanidine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(bromophenyl)guanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl groups enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The guanidine core plays a crucial role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

    Robenidine hydrochloride: Another guanidine derivative with antimicrobial properties.

    Nicarbazin: Used as an anticoccidial agent in veterinary medicine.

    Lasalocid: An ionophore used in animal feed.

Uniqueness

N,N’-Bis(bromophenyl)guanidine monohydrochloride is unique due to its dual bromophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

93983-08-5

Molecular Formula

C13H12Br2ClN3

Molecular Weight

405.51 g/mol

IUPAC Name

1,2-bis(2-bromophenyl)guanidine;hydrochloride

InChI

InChI=1S/C13H11Br2N3.ClH/c14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15;/h1-8H,(H3,16,17,18);1H

InChI Key

XAEXCQIEPLOBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=NC2=CC=CC=C2Br)N)Br.Cl

Origin of Product

United States

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